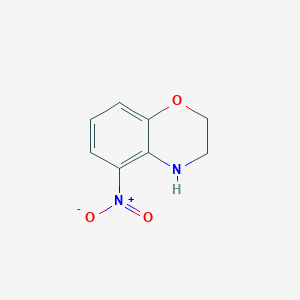
5-nitro-3,4-dihydro-2H-1,4-benzoxazine
Übersicht
Beschreibung
The compound "5-nitro-3,4-dihydro-2H-1,4-benzoxazine" is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing nitrogen and oxygen in a fused benzene and oxazine ring structure. These compounds are of interest due to their diverse pharmacological activities and their use in the synthesis of various complex molecules.
Synthesis Analysis
The synthesis of 1,4-benzoxazine derivatives often involves the reaction of amino phenols with α-ketoacids or esters. For instance, the reaction of 2-amino-5-nitrophenol with ethyl pyruvate yields an anil which can be cyclized into an aminobenzoxazinone . Another approach involves the preparation of mixed anhydrides followed by reduction, as seen in the synthesis of a pentacyclic condensation product from 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid . Additionally, novel syntheses have been reported, such as the formation of nitrospiro benzoxazine derivatives upon heating 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst .
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using techniques such as X-ray crystallography, NMR, IR, and MS spectra. For example, the structure of a tetramethyl-dinitro hexahydro benzoxazine derivative was established by X-ray analysis . Similarly, the crystal structure of a nitrospiro benzoxazine derivative was determined by X-ray diffraction . These analyses reveal features like bond lengths and angles, conformational aspects, and the presence of substituents that influence the properties of the molecules.
Chemical Reactions Analysis
1,4-Benzoxazine derivatives undergo various chemical reactions, including cycloadditions, which proceed regiospecifically with electron-rich alkenes . The reactivity of the amino group in these compounds can be altered, allowing for further functionalization, such as acylation . The dynamic behavior of these molecules in solution, such as slow rotation about bonds and ring flipping, can be observed through NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-benzoxazine derivatives are influenced by their molecular structure. For instance, the presence of nitro groups and other substituents affects the electron distribution within the molecule, which can be deduced from NMR data . The solubility and stability of these compounds in various solvents are also of interest, particularly for their potential use in dye synthesis and other applications . The crystallographic data provide insights into the density and molecular packing of these compounds, which are important for understanding their solid-state properties .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents .
Methods of Application
The 4-aryl-substituted compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines, which in turn were generated from a cascade hydrogenation and reductive amination one-pot reaction .
Results or Outcomes
These analogues exhibited moderate to good potency against various cancer cell lines. Structure–activity relationship analysis indicated that the inclusion of hydroxyl groups on ring A and ring B was beneficial to biological activity, while having a para-amino group on ring C significantly enhanced potency . Molecule 14f displayed the most potent anticancer activity (IC 50 = 7.84–16.2 µM against PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell lines), indicating its potential as a lead compound for further structural optimization .
2. Anti-Inflammatory and Analgesic Applications
Summary of the Application
Benzoxazine and benzoxazinone derivatives are reported to exhibit many useful pharmacological properties including anti-inflammatory and analgesic activities .
Methods of Application
The synthesis of benzoxazine, benzoxazinone and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities .
Results or Outcomes
These compounds have been found to be effective in treating inflammation and pain .
3. Antifungal and Antibacterial Applications
Summary of the Application
Benzoxazine and benzoxazinone derivatives have been reported to exhibit antifungal and antibacterial activities .
Methods of Application
These compounds are synthesized and then tested against various fungal and bacterial strains .
Results or Outcomes
These compounds have shown promising results in inhibiting the growth of various fungal and bacterial strains .
4. Industrial Applications
Summary of the Application
3,4-Dihydro-1,3-benzoxazines are interesting heterocyclic compounds that polymerize upon heating to give thermosetting resins .
Methods of Application
These compounds are used in the casting of airplane parts and as adhesives .
Results or Outcomes
The resulting thermosetting resins have been found to be effective in various industrial applications .
5. Neuroprotective Applications
Summary of the Application
Benzoxazine and benzoxazinone derivatives have been reported to exhibit neuroprotective activities .
Methods of Application
These compounds are synthesized and then tested for their neuroprotective properties .
Results or Outcomes
These compounds have shown promising results in protecting neurons from damage .
6. Pharmaceutical Intermediate
Summary of the Application
“5-nitro-3,4-dihydro-2H-1,4-benzoxazine” is used as a pharmaceutical intermediate .
Methods of Application
This compound is used in the synthesis of other pharmaceutical compounds .
Results or Outcomes
The use of this compound as an intermediate can lead to the production of various pharmaceutical products .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMLNKRYGKJRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568096 | |
| Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
137469-90-0 | |
| Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
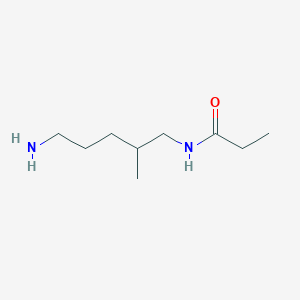
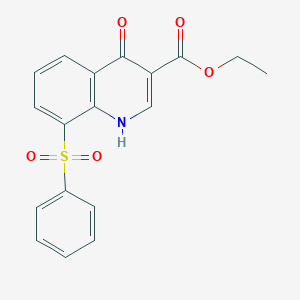

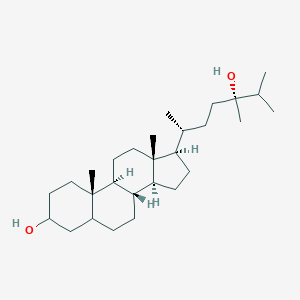

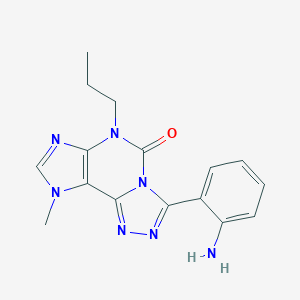
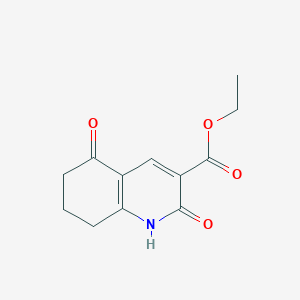


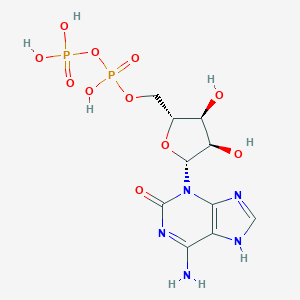
![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)
